Butyl piperazine-1-carboxylate
Overview
Description
Butyl piperazine-1-carboxylate, also known as tert-Butyl piperazine-1-carboxylate, is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is widely used in organic synthesis, particularly in the preparation of various bioactive molecules and pharmaceutical intermediates .
Mechanism of Action
Target of Action
Butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine, is a compound useful in organic synthesis . It is an N-Boc protected piperazine It has been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .
Mode of Action
The compound undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a powerful method for forming carbon-nitrogen bonds, which are key in many biological molecules.
Biochemical Pathways
It is known that the compound can be used to synthesize monosubstituted piperazine intermediates . These intermediates can then be incorporated into various bioactive molecules, potentially affecting a wide range of biochemical pathways depending on the final molecule synthesized.
Pharmacokinetics
The compound’s basic center has been associated with poor oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific bioactive molecule that it is incorporated into. For example, when used to synthesize trazodone, a commonly used antidepressant, the resulting molecule can have significant effects on serotonin levels in the brain .
Action Environment
It is known that the compound can undergo degradation with oh radicals , suggesting that it may be sensitive to certain environmental conditions
Biochemical Analysis
Biochemical Properties
Butyl piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating reactions such as Buchwald-Hartwig coupling with aryl halides . This compound is known to undergo cross-coupling reactions with aryl iodides using catalysts like CuBr/1,1′-bi-2-naphthol and bases like K3PO4 . These interactions are crucial for the formation of monosubstituted piperazine intermediates, which are essential in the synthesis of many bioactive molecules and drug substances .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in the synthesis of bioactive molecules means it can indirectly influence cellular activities by modifying the availability and function of these molecules. For instance, its role in the synthesis of indazole DNA gyrase inhibitors highlights its potential impact on cellular processes related to DNA replication and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to undergo Buchwald-Hartwig coupling reactions with aryl halides is a key aspect of its mechanism of action . These reactions involve the formation of carbon-nitrogen bonds, which are essential for the synthesis of various bioactive molecules. Additionally, the compound’s interactions with enzymes and proteins can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be prepared in high yields via solvent-free N-Boc protection catalyzed by iodine . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound’s impact can persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate the synthesis of bioactive molecules without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical reactions. The compound’s role in Buchwald-Hartwig coupling reactions highlights its involvement in metabolic processes that lead to the synthesis of bioactive molecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s ability to undergo cross-coupling reactions with aryl iodides further highlights its role in cellular transport and distribution .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell. The compound’s interactions with enzymes and proteins are crucial for its localization and subsequent biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl piperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Another method involves the use of diethylamine as a starting material. The synthesis involves three key steps: chlorination, Boc protection, and cyclization. Initially, diethylamine reacts with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then reacted with Boc anhydride under neutral conditions to generate di(2-chloroethyl) carbamate. Finally, the carbamate is cyclized using ammonia to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include solvent-free N-Boc protection catalyzed by iodine, which provides an efficient and environmentally friendly approach to synthesizing this compound .
Chemical Reactions Analysis
Types of Reactions
Butyl piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with aryl halides to form corresponding amine derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form piperazinopyrrolidinones.
Common Reagents and Conditions
Buchwald-Hartwig Amination: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base such as potassium phosphate.
Aza-Michael Addition: This reaction involves the addition of diamines to sulfonium salts, leading to the formation of substituted piperazines.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
Butyl piperazine-1-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Butyl piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-piperazine: Both compounds are N-Boc protected piperazines, but this compound has a tert-butyl group, which provides different steric and electronic properties.
1-Methylpiperazine: This compound lacks the Boc protection and has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its versatility and efficiency in various synthetic applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
butyl piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILAQOYFPLQIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620873 | |
Record name | Butyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50606-32-1 | |
Record name | 1-Piperazinecarboxylic acid, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-Butyl piperazine-1-carboxylate in organic synthesis, and can you give an example?
A1: tert-Butyl piperazine-1-carboxylate serves as a versatile building block in organic synthesis, particularly for constructing molecules with piperazine moieties. Its utility stems from the tert-butyloxycarbonyl (BOC) group acting as a protecting group for one of the piperazine nitrogens. This allows for selective reactions at the unprotected nitrogen. A specific example is its application in synthesizing Fluphenazine hydrochloride []. In this process, tert-Butyl piperazine-1-carboxylate reacts with 1-bromo-3-chloropropane, followed by subsequent reactions to introduce the remaining Fluphenazine structural components. Afterward, the BOC protecting group is removed, yielding the final compound.
Q2: How is tert-Butyl piperazine-1-carboxylate utilized in the development of new pesticides?
A3: Researchers utilize tert-Butyl piperazine-1-carboxylate as a starting point to synthesize diverse N-substituted piperazine derivatives, which are then evaluated for their potential as acaricides []. This "intermediate derivatization method" allows for the systematic alteration of the piperazine structure, leading to the discovery of novel compounds with improved activity. One such derivative, compound 12 in the study, exhibited significant acaricidal activity against Tetranychus cinnabarinus (carmine spider mite), surpassing even commercial controls like spirodiclofen and pyridaben in greenhouse tests. This example demonstrates the value of tert-Butyl piperazine-1-carboxylate as a platform for discovering new pesticides.
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